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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)acetamide,

a molecule of significant interest within the fields of medicinal chemistry and materials science.

As a member of the phenoxy acetamide class and a guaiacol derivative, its structural motifs

suggest a range of potential biological activities. This document synthesizes available data on

its chemical properties, outlines a robust synthetic strategy, and explores its pharmacological

context, offering field-proven insights for researchers.

Core Chemical Profile and Identifiers
2-(2-Methoxyphenoxy)acetamide is a solid organic compound characterized by a guaiacol (2-

methoxyphenol) moiety linked via an ether bond to an acetamide functional group. This unique

combination underpins its chemical behavior and potential applications.

Table 1: Physicochemical and Identification Data
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Property Value Source

CAS Number 183427-87-4 [1][2]

Molecular Formula C₉H₁₁NO₃ [1][2]

Molecular Weight 181.19 g/mol [1][2]

Melting Point 142 °C [2]

IUPAC Name
2-(2-

methoxyphenoxy)acetamide
-

| Storage Conditions| 2-8°C, sealed, in a dry environment |[2] |

Synthesis Pathway and Experimental Protocol
The synthesis of 2-(2-Methoxyphenoxy)acetamide is not commonly detailed in contemporary

literature, with some references pointing to historical methods[1]. However, a modern and

highly efficient approach can be logically constructed based on established synthetic

transformations for phenoxy acetamides[3][4]. The most field-proven route involves a two-step

process: a Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by

amidation.

Causality Behind the Synthetic Strategy: This two-step approach is favored for its high yields

and substrate compatibility. The Williamson ether synthesis is a classic and reliable method for

forming the crucial ether linkage. The subsequent amidation can be achieved through several

methods, but conversion to an acyl chloride or the use of a peptide coupling agent provides a

highly activated intermediate that readily reacts with ammonia to form the stable primary amide

with minimal side products.
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Step 1: Williamson Ether Synthesis

Step 2: Amidation
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Caption: Synthetic workflow for 2-(2-Methoxyphenoxy)acetamide.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq) and a

solution of sodium hydroxide (2.2 eq) in water.

Heat the mixture to 60-70°C with stirring until the guaiacol fully dissolves.

Add a solution of sodium chloroacetate (1.1 eq) in water dropwise over 30 minutes.
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Increase the temperature and maintain a steady reflux for 4-6 hours. Monitor reaction

progress via Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with

concentrated HCl.

The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration,

washed with cold water, and dried. Recrystallization from ethanol/water may be performed

for higher purity.

Step 2: Synthesis of 2-(2-Methoxyphenoxy)acetamide

Suspend the dried 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in an anhydrous solvent such

as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g.,

nitrogen).

Add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like

diisopropylethylamine (DIPEA) (2.5 eq)[3]. Stir for 20-30 minutes at room temperature to

form the activated ester.

In a separate vessel, prepare a concentrated solution of aqueous ammonia.

Slowly add the ammonia solution to the activated ester mixture. A significant exotherm may

be observed.

Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the disappearance of

the activated intermediate by TLC.

Upon completion, perform an aqueous workup. Wash the organic layer sequentially with

dilute acid, saturated sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude 2-(2-Methoxyphenoxy)acetamide by recrystallization from a suitable

solvent (e.g., ethyl acetate/hexanes) to obtain the final product.
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Structural and Spectroscopic Analysis
While experimental spectral data for 2-(2-Methoxyphenoxy)acetamide is not widely

published, its structure allows for a confident prediction of its key spectroscopic features. This

theoretical analysis is crucial for guiding the characterization of the synthesized compound.
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Caption: Key functional groups of 2-(2-Methoxyphenoxy)acetamide.

Theoretical Spectroscopic Signatures:
¹H NMR:

Aromatic Protons (4H): Expect a complex multiplet pattern between δ 6.8-7.2 ppm,

characteristic of an ortho-disubstituted benzene ring.

Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm. The deshielding is due to

the adjacent ether oxygen and the carbonyl group.

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

Amide Protons (-NH₂): Two broad singlets, typically between δ 5.5-7.5 ppm. The chemical

shift can be highly variable depending on solvent and concentration.

¹³C NMR:

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.

Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbons directly

attached to oxygen (C-O-CH₂ and C-OCH₃) will be the most downfield in this region.

Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy:

N-H Stretch: Two distinct bands (symmetric and asymmetric) in the range of 3200-3400

cm⁻¹, characteristic of a primary amide.

C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.

N-H Bend (Amide II band): A band near 1620-1650 cm⁻¹.
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C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1230-1260 cm⁻¹.

Pharmacological Context and Potential Applications
The therapeutic potential of 2-(2-Methoxyphenoxy)acetamide is an area of active

investigation, primarily driven by its structural characteristics and the known bioactivities of the

broader phenoxy acetamide family.

Anti-inflammatory and Analgesic Potential: The compound is utilized in pharmacological

research to develop new anti-inflammatory and analgesic agents.[2] The core structure is

believed to be capable of inhibiting enzymes involved in inflammatory pathways.[2] This

aligns with findings for other phenoxy acetamide derivatives, where the introduction of

specific substituents has been shown to enhance anti-inflammatory and analgesic functions.

[3]

Central Nervous System (CNS) Activity: The guaiacol ether moiety is structurally related to

the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[5]

[6]. Mephenesin, while historically significant, has a short duration of action and a low

therapeutic index[5]. This has driven research into derivatives with improved

pharmacokinetic and safety profiles. The structural similarity suggests that 2-(2-
Methoxyphenoxy)acetamide could be investigated for potential muscle relaxant, sedative,

or other neuromodulatory activities.

Agrochemical Applications: Beyond medicine, there is research interest in applying this

compound in agriculture as a plant growth regulator, potentially to improve the yield and

quality of certain crops[2].
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Caption: Potential research applications of 2-(2-Methoxyphenoxy)acetamide.

Safety, Handling, and Storage
As with any research chemical, proper handling and storage are paramount to ensure material

integrity and personnel safety.

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-

8°C, in a dry environment to prevent hydrolysis and degradation[2].

Handling: In the absence of comprehensive toxicological data, 2-(2-
Methoxyphenoxy)acetamide should be handled as a potentially hazardous substance.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be

performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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